molecular formula C9H15ClN2O4 B2873480 6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid CAS No. 1000353-37-6

6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid

Cat. No. B2873480
CAS RN: 1000353-37-6
M. Wt: 250.68
InChI Key: SUKWMJWLJQMDED-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C9H12N2O3 . It has a molecular weight of 196.21 . The IUPAC name for this compound is 6-tert-butyl-2-hydroxy-4-pyrimidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for 6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid is 1S/C9H12N2O3/c1-9(2,3)6-4-5(7(12)13)10-8(14)11-6/h4H,1-3H3,(H,12,13)(H,10,11,14) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Molecular Design and Spin-labeled Nucleosides

A new class of spin-labeled nucleosides incorporating an N-tert-butylaminoxyl radical directly into the nucleobase has been designed. This innovative approach led to the synthesis of purine and pyrimidine ribonucleosides containing the aminoxyl radical, aiming to investigate the stability and behavior of this radical on a nucleobase. The study found that the electron densities of pyrimidine affected hyperfine structures, indicating potential applications in molecular biology and chemistry for probing nucleic acid structures and dynamics (Aso et al., 2001).

Interaction Studies

Research on the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters has led to the discovery of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This study not only explored the reaction features depending on the reactants ratio but also outlined prospects for the synthesis of potential biologically active compounds from 6-amino-4-chloro-7-oxopyrido[2,3-d]pyrimidine-8(7H)-yl)acetate, suggesting avenues for developing new therapeutic agents (Zinchenko et al., 2018).

Safety and Hazards

This compound is labeled as an irritant . For safety, it’s important to handle this compound with care, avoid inhalation, ingestion, or contact with skin and eyes. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

6-tert-butyl-2-oxo-1H-pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-9(2,3)6-4-5(7(12)13)10-8(14)11-6/h4H,1-3H3,(H,12,13)(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBOARHIJSWQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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